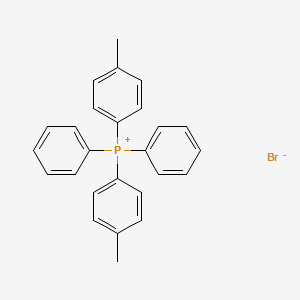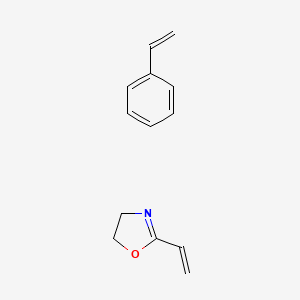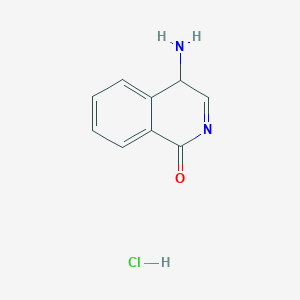
bis(4-methylphenyl)-diphenylphosphanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylphenyl)-diphenylphosphanium;bromide: is an organophosphorus compound that features a phosphonium cation
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(4-methylphenyl)-diphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with 4-methylbromobenzene under specific conditions. The reaction is carried out in the presence of a base such as sodium or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methylphenyl)-diphenylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(4-methylphenyl)-diphenylphosphanium;bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands for catalysis. It is also used in the synthesis of other organophosphorus compounds .
Biology and Medicine: In biological research, this compound is used to study the interactions of phosphonium salts with biological membranes.
Industry: In the industrial sector, this compound is used in the production of materials with specific electronic properties. It is also used in the development of new catalysts for chemical processes .
Mechanism of Action
The mechanism of action of bis(4-methylphenyl)-diphenylphosphanium;bromide involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonium cation can interact with negatively charged sites on enzymes, potentially inhibiting their activity. In drug delivery, the compound can facilitate the transport of drugs across cell membranes by interacting with the lipid bilayer .
Comparison with Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties.
Bis(4-methylphenyl)phosphine oxide: An oxidized form of the compound.
Uniqueness: Bis(4-methylphenyl)-diphenylphosphanium;bromide is unique due to its specific structure, which imparts distinct chemical properties.
Properties
Molecular Formula |
C26H24BrP |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
bis(4-methylphenyl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C26H24P.BrH/c1-21-13-17-25(18-14-21)27(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
InChI Key |
SGPBJFAZOAQZQL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)


![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)


![[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate](/img/structure/B12342963.png)




![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)


